REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C[C:10]1[C:15](N)=[CH:14][CH:13]=[C:12](C)[C:11]=1[OH:18].Cl>[OH-].[Na+]>[CH:7]1[C:2](=[N:1][C:14]2[CH:13]=[CH:12][C:11]([OH:18])=[CH:10][CH:15]=2)[CH:3]=[CH:4][C:5](=[O:8])[CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1N)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A first solution is prepared
|
Type
|
CUSTOM
|
Details
|
A second solution is prepared
|
Type
|
ADDITION
|
Details
|
The two solutions are mixed
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mass is then filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |